potassium (R)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate
Overview
Description
Potassium ®-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate is a complex organic compound featuring a unique structure that includes a benzo[d]thiazole moiety and a dihydrothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium ®-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzo[d]thiazole core.
Hydroxylation: Introduction of the hydroxyl group at the 6-position of the benzo[d]thiazole ring can be achieved through electrophilic aromatic substitution using reagents like hydroxylamine-O-sulfonic acid.
Formation of the Dihydrothiazole Ring: The dihydrothiazole ring is formed by reacting the benzo[d]thiazole derivative with a thioamide under basic conditions.
Carboxylation and Potassium Salt Formation: The final step involves carboxylation of the dihydrothiazole ring followed by neutralization with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the benzo[d]thiazole ring can undergo oxidation to form quinone-like structures.
Reduction: The compound can be reduced at the dihydrothiazole ring to form fully saturated thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and dihydrothiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted benzo[d]thiazole and dihydrothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, potassium ®-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of potassium ®-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the thiazole rings allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to its observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
Potassium ®-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate: Unique due to the presence of both benzo[d]thiazole and dihydrothiazole rings.
Potassium ®-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate analogs: Compounds with similar structures but different substituents on the rings.
Uniqueness
The uniqueness of potassium ®-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate lies in its dual ring structure, which provides a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
potassium;(4R)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2.K/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBKGTQQGYPQBE-FJXQXJEOSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7KN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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